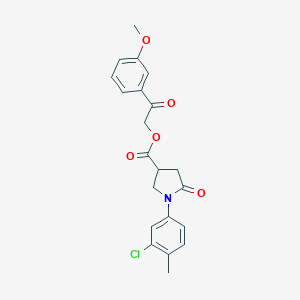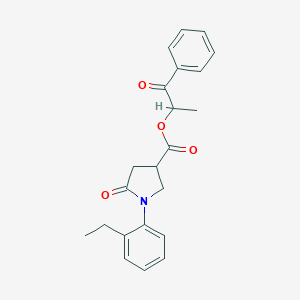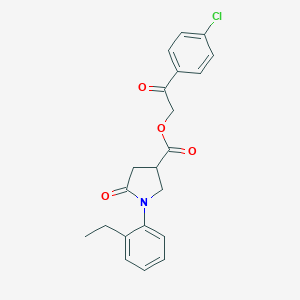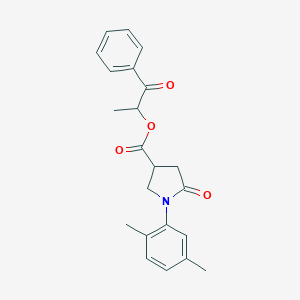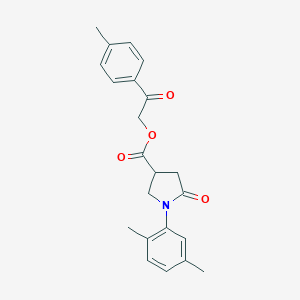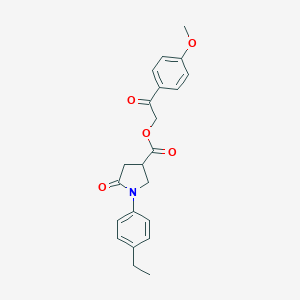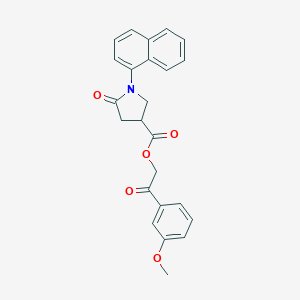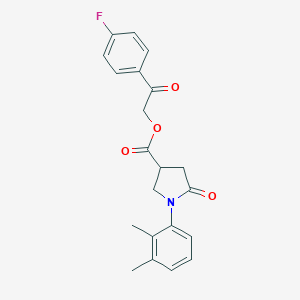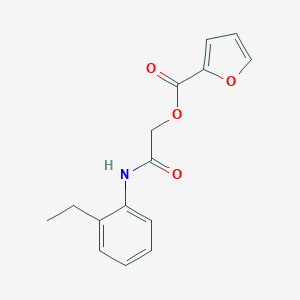
2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that has gained attention in scientific research. It is a pyrrolidine-based compound that has shown potential in various applications.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of COX-2 and reduces the production of prostaglandins. In vivo studies have shown that the compound has anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate in lab experiments include its potential as a drug delivery system and its anti-inflammatory and analgesic properties. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential.
Future Directions
There are several future directions for the study of 2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate. These include further investigation of its mechanism of action, its potential as a drug delivery system, and its potential as an antitumor agent. Additionally, the compound could be studied for its potential in treating other inflammatory conditions and pain disorders. Further research is needed to fully understand the potential of this compound in various scientific research applications.
In conclusion, this compound is a pyrrolidine-based compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Synthesis Methods
The synthesis of 2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate involves the reaction between 2-oxo-2-phenylethyl bromide and 1-(naphthalen-1-yl)-2-pyrrolidin-1-yl-ethanone in the presence of a base. The reaction occurs at room temperature and yields the desired product in good yield.
Scientific Research Applications
2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential as a drug delivery system.
properties
Molecular Formula |
C23H19NO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
phenacyl 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H19NO4/c25-21(17-8-2-1-3-9-17)15-28-23(27)18-13-22(26)24(14-18)20-12-6-10-16-7-4-5-11-19(16)20/h1-12,18H,13-15H2 |
InChI Key |
AWPDMOZCEVOGTH-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




